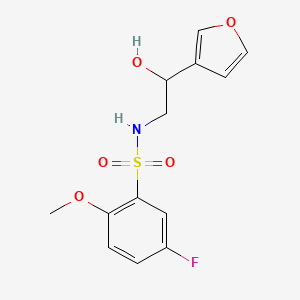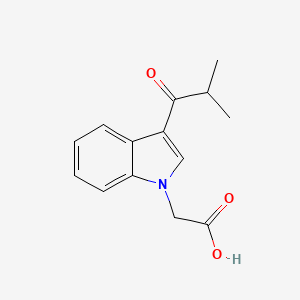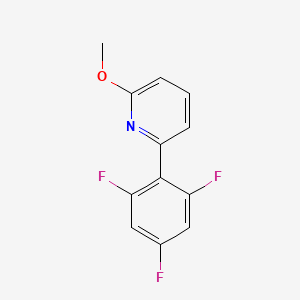![molecular formula C10H11ClFN3O B2850527 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417636-92-0](/img/structure/B2850527.png)
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives.
Métodos De Preparación
The synthesis of 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)urea: Known for its anticancer properties.
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Exhibits antimicrobial activity.
4-(4-Fluorophenyl)-1,2,4-triazole-3-thiol: Studied for its antifungal properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Propiedades
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPTSPIZKCYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)

![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2850448.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)




![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)
![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)

